molecular formula C16H18ClNO3S B2471367 (E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate CAS No. 2035021-90-8

(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2471367
CAS No.: 2035021-90-8
M. Wt: 339.83
InChI Key: OSYBRAQPDFFPGX-VOTSOKGWSA-N
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Description

The compound "(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate" features a pyrrolidine ring substituted with a 2-chlorophenyl acryloyl group and a thioether-linked methyl acetate moiety.

Properties

IUPAC Name

methyl 2-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-21-16(20)11-22-13-8-9-18(10-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYBRAQPDFFPGX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1CCN(C1)C(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CSC1CCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the 2-chlorophenyl group, and the final esterification to form the acetate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

(a) Pyrrolidine-Based Compounds
  • Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate ():
    • Shares a pyrrolidine ring but substitutes a benzyl group and 4-chlorophenylpropyl chain.
    • The absence of a thioether or acryloyl group reduces electronic conjugation compared to the target compound.
    • Crystallographic data highlight the role of steric effects in molecular packing, suggesting the target’s acryloyl group may enhance rigidity .
(b) Thioether-Linked Esters
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Contains a pyrimidine-thietan system instead of pyrrolidine.
  • 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Features a pyridine-thioacetamide core. The amide group vs. the target’s ester may alter metabolic stability and bioavailability .
(c) Chlorophenyl Derivatives
  • Prothioconazole ():
    • A triazole-thione fungicide with a 2-chlorophenyl group.
    • The chlorophenyl substituent enhances lipophilicity, a trait likely shared with the target compound. Positional isomerism (2- vs. 3-/4-chlorophenyl) affects receptor binding .
  • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate ():
    • Substitutes a 3-chlorophenyl-pyrazole system. The meta-chloro position may reduce steric hindrance compared to the target’s ortho-substitution .
(d) E-Configured Acryloyl Derivatives
  • Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate (): Demonstrates intramolecular hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the E-configuration. Similar interactions may govern the target’s conformational stability .

Physicochemical and Pharmacokinetic Properties

Compound Key Features Implications for Target Compound References
Montelukast Sodium () Thio-linked chlorophenyl ethenyl; leukotriene antagonist Suggests anti-inflammatory potential
Prothioconazole () 2-Chlorophenyl-triazole-thione; fungicidal activity Indicates agrochemical applicability
Compound 1 () Thioether-pyrimidine ester; synthesized via nucleophilic substitution Guides synthetic routes for thioether formation
Compound E-configuration stabilizes hydrogen bonds Predicts crystalline stability

Biological Activity

(E)-methyl 2-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound involves several key steps. The starting materials typically include methyl acetate and various pyrrolidine derivatives. The reaction conditions often require specific solvents and temperatures to achieve optimal yields.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Compound Cancer Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Apoptosis
Compound BHT-2910.0Cell Cycle Arrest

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against clinical isolates of resistant bacterial strains. The results highlighted its potential as an alternative therapeutic agent, especially in the context of rising antibiotic resistance.

The biological activities of this compound are attributed to its ability to interact with specific cellular targets. Research suggests that it may inhibit key enzymes involved in cell proliferation and survival pathways, such as those related to apoptosis and inflammation.

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